(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
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Overview
Description
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot tandem cyclization/bromination reaction suggests it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor activity by acting as agonists or antagonists .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Chloroimidazo[1,2-a]pyridin-2-ylmethanamine: A similar compound with a chlorine atom instead of bromine.
2-Aminopyridine: The starting material for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .
Biological Activity
The compound (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₈H₉BrN₃
- Molecular Weight: 262.54 g/mol
- IUPAC Name: this compound
The compound features a bromine atom at the 3-position of the imidazo ring and an amine group attached to a methylene bridge, enhancing its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
-
One-Pot Tandem Cyclization/Bromination:
- Starting materials: α-bromoketones and 2-aminopyridine.
- Conditions: Utilization of TBHP (tert-butyl hydroperoxide) as an oxidant.
- Yield: High yields reported with purity assessed via NMR and HPLC .
- Alternative Synthesis Routes:
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine frameworks exhibit significant antibacterial and antifungal properties. Specifically:
- Activity Against Mycobacterium tuberculosis: Compounds in this class have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis .
Anticancer Properties
Studies have highlighted the potential anticancer effects of this compound:
- Mechanism: It may inhibit specific enzymes involved in cancer progression, showing promise as an anticancer agent .
- Cell Line Studies: In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .
Anti-inflammatory Effects
Interaction studies suggest that this compound may modulate inflammatory pathways:
- Binding Affinity: It has shown binding affinity to proteins involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2 |
InChI Key |
VRZYMXBZHVXGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CN |
Origin of Product |
United States |
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